molecular formula C10H5BrO2 B050910 2-Bromo-1,4-naphthoquinone CAS No. 2065-37-4

2-Bromo-1,4-naphthoquinone

Cat. No. B050910
CAS RN: 2065-37-4
M. Wt: 237.05 g/mol
InChI Key: KJOHPBJYGGFYBJ-UHFFFAOYSA-N
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Patent
US05530004

Procedure details

A 3-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a 500-mL addition funnel and a thermometer, was charged with glacial acetic acid (500 mL), water (1000 mL) and N-bromosuccinimide (71.2 g, 0.40 mol). The mixture was warmed to 45° C. during which time a yellow solution was obtained. An acetic acid (500 mL) solution of 1-naphthol (14.4 g, 0.10 mol) was then added dropwise over a period of 75 min so as to give a red solution, the latter of which was stirred an additional 30 min at 45° C. before cooling to room temperature. The resulting mixture was diluted with water (1500 mL) and extracted with rhethylene chloride (6×400 mL). The combined organic extracts were in turn washed with water (4×400 mL) and saturated sodium bicarbonate solution (4×300 mL). Rotary evaporation of the solvent following drying over magnesium sulfate yielded a yellow solid that was recrystallized from 95% ethanol to yield pure 2-Bromo-1,4-naphthoquinone (18.50 g, 78%); mp 130.5°-132° C. (lit. mp 131°-132° C.). IR(KBr) 3050, 1675, 1655, 1585, 1570, 1330, 1310, 1295, 1270, 1245, 1220, 1120, 1060, 910, 890, 820, 790, 775, 670, 665 cm-1 ; 1H NMR (CDCl3) δ8.21-8.14 (m, 1 H), 8.11-8.05 (m, 1 H), 7.80-7.73 (m, 2 H), 7.52 (s, 1 H); 13C NMR (CDCl3) 182.4 (0), 177.8 (0), 140.3 (1), 140.1 (0), 134.4 (1), 134.1 (1), 131.7 (0), 130.9 (0), 127.8 (1), 126.9 (1) ppm.
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
71.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
14.4 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=O)[CH3:2].[Br:5]N1C(=O)CCC1=O.[C:13]1([OH:23])[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)C=C[CH:14]=1>O>[Br:5][C:14]1[C:13](=[O:23])[C:22]2[C:17]([C:1](=[O:4])[CH:2]=1)=[CH:18][CH:19]=[CH:20][CH:21]=2

Inputs

Step One
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
71.2 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
14.4 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Step Four
Name
Quantity
1500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the latter of which was stirred an additional 30 min at 45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
to give a red solution
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with rhethylene chloride (6×400 mL)
WASH
Type
WASH
Details
washed with water (4×400 mL) and saturated sodium bicarbonate solution (4×300 mL)
CUSTOM
Type
CUSTOM
Details
Rotary evaporation of the solvent
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
following drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
yielded a yellow solid
CUSTOM
Type
CUSTOM
Details
that was recrystallized from 95% ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(C2=CC=CC=C2C(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.